Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 1-(5-chloro-2-nitrophenyl)piperidine with ethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
1-(5-chloro-2-nitrophenyl)piperidine: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate: This compound has an amino group instead of a nitro group, leading to different chemical properties and biological activities.
Piperidine, 1-(5-chloro-2-nitrophenyl): This compound is structurally similar but lacks the ester functionality, which may influence its reactivity and applications.
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-9-11(15)3-4-12(13)17(19)20/h3-4,9-10H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPMLSDAXABTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652739 | |
Record name | Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847408-05-3 | |
Record name | Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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